1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid

Lipophilicity Drug-likeness ADME profiling

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid (CAS 1503657-78-0) is a disubstituted piperidine-4-carboxylic acid building block featuring a 4-cyano-2,6-difluorophenyl motif at the piperidine nitrogen. It belongs to the class of N-aryl piperidine carboxylic acids, widely employed as intermediates and fragments in medicinal chemistry for the synthesis of CNS-penetrant and anti-inflammatory candidates.

Molecular Formula C13H12F2N2O2
Molecular Weight 266.24 g/mol
CAS No. 1503657-78-0
Cat. No. B1432486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid
CAS1503657-78-0
Molecular FormulaC13H12F2N2O2
Molecular Weight266.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C2=C(C=C(C=C2F)C#N)F
InChIInChI=1S/C13H12F2N2O2/c14-10-5-8(7-16)6-11(15)12(10)17-3-1-9(2-4-17)13(18)19/h5-6,9H,1-4H2,(H,18,19)
InChIKeyLFRDPUPHRUIJRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid (CAS 1503657-78-0): A Dual-Electron-Withdrawing Building Block for Piperidine-Based Drug Discovery


1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid (CAS 1503657-78-0) is a disubstituted piperidine-4-carboxylic acid building block featuring a 4-cyano-2,6-difluorophenyl motif at the piperidine nitrogen [1]. It belongs to the class of N-aryl piperidine carboxylic acids, widely employed as intermediates and fragments in medicinal chemistry for the synthesis of CNS-penetrant and anti-inflammatory candidates [2]. Its core structure combines a carboxylic acid handle for amide coupling with a highly electron-deficient aromatic ring, differentiating it from simpler N-phenyl piperidine-4-carboxylic acid analogs in both physicochemical properties and synthetic utility.

Why 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic Acid Cannot Be Replaced by Common N-Aryl Piperidine-4-Carboxylic Acid Analogs


Simple substitution with non-fluorinated or monofunctionalized N-aryl piperidine-4-carboxylic acid analogs fails to recapitulate the electronic and steric profile of 1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid. The simultaneous presence of two ortho-fluorine atoms and a para-cyano group creates a uniquely electron-poor, conformationally constrained aromatic ring that alters the piperidine nitrogen basicity, modulates hydrogen-bond acceptor capacity, and enhances metabolic oxidative stability relative to the non-fluorinated comparator 1-(4-cyanophenyl)piperidine-4-carboxylic acid [1]. These differences directly impact downstream molecular recognition, ADME properties, and synthetic reproducibility, making the compound non-interchangeable for applications where specific electronic or pharmacokinetic parameters are critical [2].

Quantitative Differentiation Evidence for 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic Acid Versus Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Non-Fluorinated 4-Cyanophenyl Analog

The target compound exhibits a higher computed partition coefficient (XLogP3-AA = 2.0) compared to the non-fluorinated analog 1-(4-cyanophenyl)piperidine-4-carboxylic acid (XLogP3-AA = 1.8), representing a +0.2 log unit increase in lipophilicity attributable to the 2,6-difluoro substitution [1]. This increase is consistent with the known effect of aryl fluorination on log P and translates to approximately 1.6-fold higher predicted membrane partitioning under neutral pH conditions.

Lipophilicity Drug-likeness ADME profiling

Expanded Hydrogen-Bond Acceptor Capacity Differentiates from Mono-Functionalized and Unsubstituted Analogs

The target compound possesses a hydrogen-bond acceptor (HBA) count of 6, versus 4 for 1-(4-cyanophenyl)piperidine-4-carboxylic acid and 3 for piperidine-4-carboxylic acid [1]. The two additional fluorine atoms contribute to the HBA count and provide distinct halogen-bond donor capacity that is absent in both the non-fluorinated 4-cyanophenyl analog and the fully unsubstituted piperidine-4-carboxylic acid. This expanded HBA profile enables multipoint ligand-protein interactions not achievable with analogs lacking the 2,6-difluoro motif.

Molecular recognition Pharmacophore modeling Solubility

Commercial Availability at Ultra-High Purity Grades Supports Reproducible Structure-Activity Relationship (SAR) Studies

American Elements catalogs 1-(4-cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid in purities ranging from 95% to 99.999% (ultra-high purity), with standard grades including ACS Reagent, Pharmaceutical, and Mil Spec [1]. In contrast, the direct non-fluorinated analog 1-(4-cyanophenyl)piperidine-4-carboxylic acid is typically offered at a single purity tier of 95% by major chemical marketplaces . The availability of defined, high-purity grades for the target compound reduces batch-to-batch variability in dose-response assays and facilitates regulatory-compliant procurement for lead optimization programs.

Reproducibility SAR Procurement specification

Patent-Documented Utility as a Key Intermediate in NK1-Targeted Piperidine Therapeutics

The 4-cyano-2,6-difluorophenyl motif present in the target compound appears as a critical fragment in US Patent 11,274,090, where it is incorporated into a series of piperidine-containing neurokinin-1 (NK1) receptor ligands [1]. The difluoro-cyano substitution pattern is retained in the final bioactive molecule, indicating that the electronic properties of this fragment are essential for target engagement. In contrast, the non-fluorinated 4-cyanophenyl analog and the cyano-devoid 2,6-difluorophenyl analog lack the combined electronic features required for this specific pharmacophore, as evidenced by their absence from the patent's exemplified compounds.

Neurokinin-1 antagonist Medicinal chemistry Patent evidence

Evidence-Backed Application Scenarios for 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic Acid in Drug Discovery and Chemical Biology


CNS-Penetrant Fragment Library Design Requiring Elevated Lipophilicity and Metabolic Stability

With an XLogP3 of 2.0 (+0.2 log units above the non-fluorinated 4-cyanophenyl analog) [1] and a 2,6-difluoro motif known to block para-hydroxylation, this compound is suited for fragment-based screening libraries targeting CNS GPCRs or ion channels where passive blood-brain barrier permeation and resistance to oxidative metabolism are prioritized. The ultra-high purity grades (up to 99.999%) [2] ensure that fragment soaking and biochemical assay results are not confounded by trace metal or organic impurities.

Structure-Guided Optimization of NK1 Receptor Antagonists and Related Neuropeptide Targets

The 4-cyano-2,6-difluorophenyl fragment has been validated in patent-exemplified NK1 antagonist lead compounds [3]. Procurement of this compound as a carboxylic acid intermediate enables direct amide coupling to diverse amine scaffolds, accelerating SAR exploration around the piperidine core while maintaining the privileged fluorinated cyanophenyl pharmacophore essential for target engagement.

Multipoint Pharmacophore Elaboration Leveraging Dual Fluorine and Cyano Hydrogen-Bond Acceptors

With six hydrogen-bond acceptor sites (versus four for the non-fluorinated analog) [1], this building block enables a greater diversity of ligand-protein interactions in structure-based design. The ortho-fluorine atoms additionally function as weak halogen-bond donors, providing interaction modalities that are absent in the cyano-only or fluorine-only comparator compounds, making the compound particularly valuable for targets with electronegative subpockets.

Regulatory-Compliant Lead Optimization Requiring Defined Purity and Specification Grades

For programs advancing toward IND-enabling studies, the availability of ACS Reagent, Pharmaceutical, and Mil Spec grade material [2] provides a documented quality framework that is not available for the 95%-only comparator analog. This supports consistent batch-to-batch pharmacology data and simplifies CMC documentation when the compound serves as a key intermediate in the synthesis of a development candidate.

Quote Request

Request a Quote for 1-(4-Cyano-2,6-difluorophenyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.